molecular formula C9H14N2O2 B7510347 N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7510347
M. Wt: 182.22 g/mol
InChI Key: MVAOISXTTBWYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CPP-115, is a small molecule drug that belongs to the class of GABA aminotransferase inhibitors. It has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity. This decrease in neuronal activity can help in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can help in the treatment of addiction and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows for the selective inhibition of this enzyme, leading to an increase in GABA levels. However, one of the limitations of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide to increase its purity and yield. Additionally, the development of more soluble forms of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can help in its administration in lab experiments.
Conclusion
In conclusion, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is a small molecule drug that has shown potential in the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain can help in the treatment of epilepsy, addiction, and anxiety. Further research is needed to fully understand its mechanism of action and potential use in the treatment of other neurological disorders.

Synthesis Methods

N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process. Firstly, 2-oxopyrrolidine-1-acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to form the desired product, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. The purity of the product can be increased using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels leads to a decrease in neuronal activity, which can help in the treatment of epilepsy, addiction, and anxiety.

properties

IUPAC Name

N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8(10-7-3-4-7)6-11-5-1-2-9(11)13/h7H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOISXTTBWYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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